tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane
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Overview
Description
tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane typically involves the reaction of a tridec-1-yn-3-yl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature.
Reduction: Lithium aluminum hydride; anhydrous ether; low temperature.
Substitution: Nucleophiles such as halides or alkoxides; polar aprotic solvents.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane involves the formation of stable silicon-oxygen bonds, which provide protection to reactive hydroxyl groups during chemical reactions. The compound can also interact with various molecular targets through its alkyne and silyl groups, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyl(dimethyl)silyl chloride: Commonly used in the synthesis of organosilicon compounds.
tert-Butyl(dimethyl)silyloxyacetaldehyde: Utilized in synthetic glycobiology
Uniqueness
tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane is unique due to its specific structure, which combines a long alkyne chain with a silyl protecting group. This combination allows for versatile applications in organic synthesis and materials science, making it a valuable compound in various research fields .
Properties
CAS No. |
649561-41-1 |
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Molecular Formula |
C19H38OSi |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(3R)-tridec-1-yn-3-yl]oxysilane |
InChI |
InChI=1S/C19H38OSi/c1-8-10-11-12-13-14-15-16-17-18(9-2)20-21(6,7)19(3,4)5/h2,18H,8,10-17H2,1,3-7H3/t18-/m0/s1 |
InChI Key |
AGRIVHJENFOVAH-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C#C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCC(C#C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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